molecular formula C22H15BrClFN2O3 B11148925 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol

2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol

Cat. No.: B11148925
M. Wt: 489.7 g/mol
InChI Key: MRHAYHMMWWIQGA-UHFFFAOYSA-N
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Description

2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol is a complex organic compound that features a pyrazole ring substituted with bromophenoxy and chlorofluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The bromophenoxy and chlorofluorobenzyl groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The bromophenoxy and chlorofluorobenzyl groups can be reduced to their corresponding hydrocarbons.

    Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while reduction of the halogenated groups would yield the corresponding hydrocarbons.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring and halogenated groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-chlorophenoxy)-1H-pyrazol-3-yl]-5-[(2-bromo-4-fluorobenzyl)oxy]phenol
  • 2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-bromobenzyl)oxy]phenol

Uniqueness

2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C22H15BrClFN2O3

Molecular Weight

489.7 g/mol

IUPAC Name

2-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C22H15BrClFN2O3/c23-17-3-1-2-4-20(17)30-21-11-26-27-22(21)16-8-7-15(10-19(16)28)29-12-13-5-6-14(25)9-18(13)24/h1-11,28H,12H2,(H,26,27)

InChI Key

MRHAYHMMWWIQGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O)Br

Origin of Product

United States

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